molecular formula C17H17N3O4S B2691315 8-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 2034356-17-5

8-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No. B2691315
CAS RN: 2034356-17-5
M. Wt: 359.4
InChI Key: SGFMBJUCEKAXIQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on an imidazo[4,5-c]quinolin-2-one core . Further details about its structure would require more specific information or computational analysis.

Scientific Research Applications

Sulfonamide-based Hybrids and Biological Activity

Sulfonamides form a significant class of drugs with a wide range of pharmacological properties, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The compound shares structural similarities with sulfonamide hybrids, which combine sulfonamides with various organic compounds to create hybrids with enhanced biological activities. Recent advances in this area have led to the development of two-component sulfonamide hybrids, incorporating structures such as quinoline and isoxazole, demonstrating diverse pharmacological potentials (Ghomashi et al., 2022).

Green Chemistry in Synthesis

A study on the reaction of isatins with amino uracils and isoxazoles highlights a green and efficient approach for synthesizing isoxazole fused quinoline scaffolds. This approach underscores the importance of environmentally friendly methods in creating complex structures related to the compound of interest, providing a regioselective synthesis path with excellent yield and high regioselectivity, emphasizing the role of green chemistry in pharmaceutical synthesis (Poomathi et al., 2015).

Antitumor Potential

The synthesis and antibacterial activity of new tetracyclic quinolone antibacterials explore the creation of compounds with a novel tetracyclic structure, including sulfonamide elements, and their evaluation against both Gram-positive and Gram-negative bacteria. This research not only contributes to the understanding of antibacterial agents but also provides insights into the structural aspects that could influence antitumor activity, given the shared structural motifs with the compound (Taguchi et al., 1992).

Caspase-3 Inhibitory Activity

Research on the synthesis and caspase-3 inhibitory activity of 8-sulfonyl-dioxo-dihydro-pyrroloquinolines introduces a method for assembling target molecular scaffolds that share structural characteristics with the compound of interest. This research is particularly relevant for its implications in developing treatments for conditions mediated by caspase-3, suggesting potential applications in cancer therapy and apoptosis-related diseases (Kravchenko et al., 2005).

properties

IUPAC Name

6-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c21-16-2-1-11-7-14(8-12-3-6-20(16)17(11)12)25(22,23)19-5-4-15-13(10-19)9-18-24-15/h7-9H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFMBJUCEKAXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCC5=C(C4)C=NO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

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